Product packaging for Methyl 2-methoxy-4-(methylamino)benzoate(Cat. No.:CAS No. 106868-33-1)

Methyl 2-methoxy-4-(methylamino)benzoate

Cat. No.: B1649880
CAS No.: 106868-33-1
M. Wt: 195.21 g/mol
InChI Key: KWBGGTSONWWZCU-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry

Methyl 2-methoxy-4-(methylamino)benzoate is a substituted aromatic ester that embodies several key features relevant to contemporary chemical sciences. Its structure, a benzene (B151609) ring functionalized with methoxy (B1213986), methylamino, and methyl ester groups, makes it a valuable building block in organic synthesis. The arrangement of these functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. In medicinal chemistry, the specific substitution pattern on the benzoate (B1203000) ring is of particular interest. The methoxy group, for instance, is a prevalent feature in many natural products and approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and favorably impact absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov The presence of an amino group, in this case, a secondary methylamine (B109427), provides a site for further chemical modification and can play a crucial role in a molecule's biological activity through hydrogen bonding and other interactions.

Overview of Methyl Benzoate Derivatives in Chemical Research

Methyl benzoate and its derivatives are a well-established class of compounds with diverse applications. researchgate.netmdpi.com They are found in nature, contributing to the fragrance of plants, and are widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net For example, certain methyl benzoate derivatives serve as precursors for the synthesis of complex molecules with potential therapeutic applications, including agents for imaging inflammation. mdpi.com The reactivity of the benzoate core and the ester group allows for modifications such as electrophilic substitution on the aromatic ring and transformation of the ester into other functional groups like amides or carboxylic acids. Research has demonstrated that derivatives of methyl benzoate are investigated for a wide range of biological activities, highlighting their importance as scaffolds in drug discovery.

Significance of Alkylamino-Methoxybenzoate Scaffolds in Molecular Design

The alkylamino-methoxybenzoate scaffold, the core structure of this compound, is a significant motif in molecular design, particularly in the development of biologically active compounds. A "scaffold" refers to a core molecular structure upon which various functional groups can be systematically attached to create a library of related compounds. nih.govnih.gov This approach is fundamental to structure-activity relationship (SAR) studies in medicinal chemistry, where chemists aim to optimize a molecule's properties by making targeted structural changes.

The combination of an alkylamino group and a methoxy group on a benzoate frame is particularly potent. The methoxy group can enhance a molecule's metabolic stability and cell permeability. nih.gov The alkylamino group provides a basic center that can be crucial for binding to biological targets like enzymes or receptors. For example, the closely related compound Methyl 4-amino-2-methoxybenzoate is a known intermediate in the synthesis of Metoclopramide, a widely used pharmaceutical. synthinkchemicals.com Another related structure, Methyl 4-(acetylamino)-2-methoxybenzoate, is also associated with Metoclopramide as a related compound and serves as an intermediate for other potential therapeutic agents. ncats.iocymitquimica.com These examples underscore the value of the alkylamino-methoxybenzoate scaffold as a proven starting point for the development of new molecules with desired biological functions.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on its interactions and the activities of its close structural analogs.

A key study investigated the interaction between "methyl o-methoxy p-methylaminobenzoate" (an alternative name for the title compound) and bovine serum albumin (BSA), a model transport protein. mdpi.com This research utilized spectroscopic techniques to understand the nature and mechanisms of their binding. The findings revealed that the compound forms a stable 1:1 complex with BSA. The thermodynamic parameters (ΔH, ΔS, and ΔG) determined from the study confirmed that hydrogen-bonding interactions were the predominant force in the binding phenomenon. mdpi.com Such studies are crucial for understanding how a potential drug molecule might be transported and distributed in the bloodstream.

Furthermore, the importance of this compound's structural class is highlighted by its close relationship to precursors of significant pharmaceutical agents. The synthesis of N,N-(diethylaminoethyl)-2-methoxy-4-aminobenzamide, a step in the production of certain therapeutic molecules, utilizes methyl-4-amino-2-methoxybenzoate as a starting material. googleapis.com This precursor is synthesized from p-aminosalicylic acid through methylesterification and methylation. googleapis.com This synthetic lineage places this compound within a family of compounds that are of proven value in pharmaceutical development.

The compound 2-methoxy-4-(methylamino)benzoic acid, which is the direct carboxylic acid precursor to the title methyl ester, is available as a chemical intermediate, suggesting its utility in the synthesis of more complex organic molecules. pubcompare.ai

Physicochemical Properties

Detailed experimental data for this compound is limited. However, its basic properties can be calculated, and some physical characteristics can be inferred from very similar compounds.

PropertyValue
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
IUPAC Name This compound
Physical Form Solid (inferred)
Melting Point 155-159 °C¹

¹Note: Data for the closely related analog, Methyl 4-amino-2-methoxybenzoate. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B1649880 Methyl 2-methoxy-4-(methylamino)benzoate CAS No. 106868-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-7-4-5-8(10(12)14-3)9(6-7)13-2/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBGGTSONWWZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579301
Record name Methyl 2-methoxy-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106868-33-1
Record name Methyl 2-methoxy-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies

Established Synthetic Pathways for Methyl 2-methoxy-4-(methylamino)benzoate

The synthesis of this compound can be achieved through multi-step pathways that strategically build the molecule from commercially available starting materials. One established route begins with p-aminosalicylic acid. googleapis.com This process involves the initial protection of the carboxylic acid via esterification with methanol (B129727), followed by methylation of the phenolic hydroxyl group to form the methoxy (B1213986) ether. The final key step is the selective N-methylation of the amino group to yield the desired product.

A general representation of this pathway is as follows:

Esterification and O-Methylation : p-Aminosalicylic acid is first converted to its methyl ester, methyl 4-amino-2-hydroxybenzoate. Subsequently, the hydroxyl group is methylated, for instance using dimethyl sulfate, to produce methyl 4-amino-2-methoxybenzoate. googleapis.com

N-Methylation : The resulting primary amine, methyl 4-amino-2-methoxybenzoate, is then converted to the secondary methylamine (B109427). This transformation is typically accomplished through reductive amination, for example, by reacting the amine with formaldehyde (B43269) in the presence of a suitable reducing agent.

Another significant strategy involves the use of precursors where the amine functionality is introduced via the reduction of a nitro group. mdpi.com This approach often starts with a substituted benzoic acid that is nitrated at a key position. The nitro group is then reduced to a primary amine late in the synthetic sequence, which is subsequently methylated.

Precursor Chemistry and Starting Material Selection

The choice of starting materials is critical to the efficiency and viability of the synthesis. Precursors are typically selected based on the availability and reactivity of functional groups that can be readily converted to the desired substituents on the final molecule.

Utilization of Substituted Benzoic Acid Derivatives

Table 1: Examples of Substituted Benzoic Acid Precursors

Precursor Relevant Functional Groups Role in Synthesis
p-Aminosalicylic Acid Amino, Hydroxyl, Carboxylic Acid Provides the core ring structure with amino and hydroxyl groups in key positions for further modification. googleapis.com
4-Hydroxy-3-methoxybenzoic acid Hydroxyl, Methoxy, Carboxylic Acid Establishes the C2-methoxy group and provides a hydroxyl group for further functionalization. researchgate.net
Salicylic Acid Hydroxyl, Carboxylic Acid A common starting point for creating various substituted benzoates through etherification and other modifications. researchgate.net

Nitro and Cyano Group Precursors

Nitro (-NO₂) and cyano (-CN) groups serve as valuable synthetic precursors to the amine functionality. These groups can be introduced onto the aromatic ring and later converted to the required amino group through reduction. A notable synthetic route utilizes a precursor like 2-nitro-4-cyano-benzoic acid methyl ester. google.com In this pathway, both the nitro and cyano groups are reduced simultaneously to form the corresponding amino groups, providing a direct route to an amino-substituted benzoate (B1203000) ring. google.com

The use of a nitro group is particularly common. For instance, a substituted methyl benzoate can be synthesized and then nitrated. mdpi.com The subsequent reduction of this nitro group to a primary amine is a well-established and high-yielding transformation. beilstein-journals.orgjsynthchem.com Similarly, a cyano group can be reduced to an aminomethyl group via catalytic hydrogenation. google.com

Table 2: Nitro and Cyano Precursor Conversion

Precursor Molecule Reaction Type Conditions Resulting Intermediate Reference
2-Nitro-4-cyano-benzoic acid methyl ester Catalytic Hydrogenation H₂, Catalyst, 0.5–3.5 MPa, 10–60 °C 2-Amino-4-(aminomethyl)benzoic acid methyl ester google.com
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate Nitration Nitric Acid, Acetic Acid, 0-5 °C Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate mdpi.com
Methyl 4-cyanobenzoate (B1228447) Catalytic Hydrogenation H₂, Catalyst Methyl 4-(aminomethyl)benzoate google.com

Substituted Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) and its derivatives are ideal starting materials as they already contain the key amino and carboxyl groups at positions 2 and 1, respectively. ekb.eg The target compound, this compound, is structurally a derivative of anthranilic acid. Therefore, synthetic strategies often begin with a suitably substituted anthranilate. For example, p-aminosalicylic acid can be considered a substituted anthranilic acid (4-amino-2-hydroxybenzoic acid), making it a logical precursor. googleapis.com The synthesis of various anthranilic acid analogs is a well-developed field, providing access to a wide range of starting materials for complex targets. ekb.eggoogle.com The biosynthesis of methyl anthranilate from anthranilic acid is also a known pathway in nature, underscoring the foundational role of this scaffold. researchgate.net

Key Reaction Transformations in Synthesis

The construction of this compound from its precursors relies on several key chemical reactions that are fundamental to modern organic synthesis.

Reductive Amination and Nitro Reduction

Two of the most critical transformations in the synthesis are the reduction of a nitro group to a primary amine and the subsequent conversion of this amine to a secondary methylamine via reductive amination.

Nitro Reduction: This is a standard method for introducing an amino group onto an aromatic ring. The conversion of an aromatic nitro compound to an aniline (B41778) derivative can be achieved using various reagents. Common methods include:

Catalytic Hydrogenation : This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. google.com

Metal-Acid Systems : A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like acetic acid or hydrochloric acid. For example, powdered iron in acetic acid is an effective system for reducing nitro groups in complex molecules. mdpi.com

Reductive Amination: This powerful reaction is used to form the N-methyl bond, converting the primary amine (-NH₂) into the target secondary amine (-NHCH₃). masterorganicchemistry.comorganic-chemistry.org The process typically occurs in a single pot and involves two main steps:

Imine Formation : The primary amine reacts with an aldehyde (in this case, formaldehyde) to form an intermediate imine or iminium ion.

Reduction : The imine is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, with the choice depending on the substrate's sensitivity and the desired selectivity.

Table 3: Common Conditions for Reductive Amination

Reducing Agent Typical Solvent(s) Key Features Reference(s)
Sodium Borohydride (NaBH₄) Methanol, THF A common, mild reducing agent. orientjchem.org orientjchem.orgresearchgate.net
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Acetonitrile Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, THF A mild and effective reagent, often preferred for its ease of handling over NaBH₃CN. masterorganicchemistry.com masterorganicchemistry.com
α-picoline-borane Methanol, Water An efficient agent that can be used in aqueous or neat conditions. organic-chemistry.org

Esterification and Transesterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental strategy for synthesizing benzoate esters. iajpr.com In the context of this compound, this typically involves the reaction of 2-methoxy-4-(methylamino)benzoic acid with methanol. This process is often catalyzed by a strong acid, such as sulfuric acid, to increase the reaction rate. iajpr.comresearchgate.net

One documented synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, involved an esterification step that yielded 97.4% of the product. semanticscholar.orgresearchgate.net Another example is the esterification of 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid. google.com Although not the target compound, this demonstrates a common approach to methyl benzoate synthesis. Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, also presents a viable synthetic route. For instance, the synthesis of various mono and bis derivatives of benzoic acid has been achieved through the transesterification of methyl benzoate with diols. researchgate.net

The following table summarizes representative esterification reactions for related benzoate compounds.

Starting MaterialReagentCatalystProductYield (%)Reference
2-methoxy-5-aminosulfonyl benzoic AcidMethanolNot SpecifiedMethyl 2-methoxy-5-aminosulfonyl benzoate97.4 semanticscholar.orgresearchgate.net
4-(aminomethyl)benzoic acidMethanolHydrochloric acidMethyl 4-(aminomethyl)benzoate>85 google.com
Benzoic acidn-PropanolSulfuric acidPropyl benzoateNot Specified rasayanjournal.co.in

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation are crucial for introducing the methylamino and related groups onto the aniline nitrogen of a precursor molecule. N-alkylation involves the direct addition of an alkyl group, such as a methyl group, to the nitrogen atom. This can be achieved using alkylating agents like dimethyl sulfate. googleapis.com The properties of peptides can be modified by N-methylation, which increases their lipophilicity and bioavailability. monash.edu

N-acylation, on the other hand, involves the introduction of an acyl group. For instance, the synthesis of methyl 4-(acetylamino)-2-methoxybenzoate involves the acylation of the amino group. nih.gov This acetylated compound can then potentially be reduced to the desired N-methylated product. A related strategy involves the N-acylation of secondary amines with isocyanate under microwave irradiation, which has been shown to produce high yields. rasayanjournal.co.in

The table below outlines examples of N-alkylation and N-acylation reactions in the synthesis of related compounds.

PrecursorReagentReaction TypeProductReference
4-aminosalicylic acidDimethyl sulfateN-methylation and EsterificationMethyl 4-amino-2-methoxybenzoate googleapis.com
Secondary amineIsocyanateN-acylationN-acylated product rasayanjournal.co.in
Methylparabene(benzamidomethyl)triethylammonium chlorideBenzamidomethylationMethyl 4-(benzamidomethoxy)benzoate researchgate.net

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental friendliness, more advanced synthetic methodologies have been developed. These include one-pot syntheses, the use of sophisticated catalysts, and the application of microwave technology.

One-Pot and Multicomponent Synthesis

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of time and resource efficiency. A one-pot procedure for the synthesis of methyl 4-formylbenzoate (B8722198) has been reported, showcasing the potential of this approach for related benzoate derivatives. researchgate.net Multicomponent reactions, a subset of one-pot syntheses, involve the reaction of three or more starting materials in a single step to form a complex product. The synthesis of benzo rasayanjournal.co.inresearchgate.netimidazo[1,2-a]pyrimidin-2-ones via a one-pot, four-component reaction highlights the power of this strategy. nih.gov While a specific one-pot synthesis for this compound is not detailed in the provided search results, the principles of these methods are highly applicable.

Catalytic Methodologies

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be slow or unselective. For the synthesis of benzoate esters, various catalysts have been employed. For example, a zirconium/titanium solid acid catalyst has been used for the esterification of benzoic acid with methanol. mdpi.com Palladium and copper catalysts are also prominent in C-H carbonylation and hydrogenation reactions, which can be applied to the synthesis of aromatic compounds.

A process for preparing 2-amino-4-methylamino methyl benzoate hydrochloride utilizes a catalyst for the reduction of a nitro and cyano group. google.com The catalytic hydrogenation of methyl 4-cyanobenzoate is another relevant example. google.com Furthermore, the synthesis of 2-methyl-4-methoxydiphenylamine, a related compound, was achieved through a catalytic reaction using 5 wt% Pd/C. osti.gov

The following table provides examples of catalytic methodologies used in the synthesis of related compounds.

Reaction TypeCatalystStarting Material(s)ProductReference
EsterificationZr/Ti Solid AcidBenzoic acid, MethanolMethyl benzoate mdpi.com
ReductionNot specified (catalytic)2-nitro-4-cyano methyl benzoate2-amino-4-methylamino methyl benzoate hydrochloride google.com
Condensation/Dehydrogenation5 wt% Pd/C2-methyl-4-methoxyaniline, 3-methyl-4-nitroanisole, cyclohexanone2-methyl-4-methoxydiphenylamine osti.gov

Microwave-Assisted Synthesis and Ionic Liquid Media

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgchemicaljournals.com The direct interaction of microwaves with the reaction mixture leads to rapid heating, often resulting in shorter reaction times and higher yields. rasayanjournal.co.in This technique has been successfully applied to various reactions, including esterification, N-acylation, and the synthesis of heterocyclic compounds. rasayanjournal.co.inijfmr.comnih.gov For example, the synthesis of propyl benzoate from benzoic acid and n-propanol can be achieved in just 6 minutes under microwave irradiation. rasayanjournal.co.in

Ionic liquids, which are salts that are liquid at or near room temperature, are considered green solvents and can also act as catalysts. Their use in combination with microwave irradiation can further enhance reaction efficiency. While specific applications to this compound are not explicitly detailed, the general principles of MAOS and ionic liquid media are highly relevant for its synthesis.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants and catalysts.

In the synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, the optimization of reaction conditions led to significant improvements in the yields of the four reaction steps: etherification (92.6%), sulfonyl chloride formation (95.7%), amination (75.8%), and esterification (97.4%), resulting in a total yield of 63.7%. semanticscholar.orgresearchgate.net For the synthesis of dihydrobenzofuran neolignans, optimization of the oxidant and solvent decreased the reaction time from 20 to 4 hours without a significant impact on conversion and selectivity. scielo.br

The following table presents optimized reaction conditions and their impact on yield for related syntheses.

ReactionOptimized ParameterResultReference
Synthesis of 2-methoxybenzoic acidReaction time5 hours92.6% yield
Synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acidMolar ratio (methoxy benzoic acid:chlorosulfonic acid)1:595.7% yield
Oxidative coupling of methyl p-coumarateSolventAcetonitrileImproved balance of conversion and selectivity
Oxidative coupling of methyl p-coumarateReaction timeDecreased from 20 to 4 hoursNo significant impact on conversion and selectivity

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound and related benzoate derivatives is critically dependent on effective purification and isolation protocols. These processes are essential for removing unreacted starting materials, reagents, catalysts, and by-products from the crude reaction mixture to yield the target compound with a high degree of purity. The choice of purification strategy is dictated by the physical and chemical properties of the desired product and its impurities, such as solubility, polarity, and volatility. Common techniques employed include precipitation, extraction, crystallization, chromatography, and distillation. The purity of the final product is typically assessed using analytical methods like High-Performance Liquid Chromatography (HPLC), melting point analysis, and various spectroscopic techniques.

Initial Product Isolation: Work-up Procedures

Following the completion of a synthetic reaction, the initial step involves isolating the crude product from the reaction mixture. This "work-up" can be accomplished through several methods:

Precipitation/Quenching: A widely used technique involves pouring the reaction mixture into a non-solvent, often ice or cold water, to induce the precipitation of the solid crude product. orgsyn.org For instance, in the nitration of methyl benzoate, the reaction mixture is poured onto cracked ice, causing the crude methyl m-nitrobenzoate to separate as a solid which can then be collected by filtration. orgsyn.org This method is effective for products that are insoluble in the quenching medium.

Extraction: Liquid-liquid extraction is employed to separate the product based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For example, in the synthesis of methyl 4-(aminomethyl)benzoate, the work-up involves adding methylene (B1212753) chloride and adjusting the pH of the aqueous phase to 10-11. google.com The desired product partitions into the organic phase, which is then separated. google.com The process can be repeated to maximize the yield. google.com

Solvent Evaporation: When the product is dissolved in the reaction solvent, its isolation can be achieved by removing the solvent under reduced pressure, a process often referred to as concentration or drying. patsnap.com A patent for preparing a substituted methyl benzoate hydrochloride describes cooling the reaction liquor and filtering off the catalyst, followed by spin-drying the mother liquor to obtain the final product. google.com

Crystallization

Recrystallization is a powerful technique for purifying crude solid products. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound forms crystals while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent system is crucial for effective recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, be chemically inert, and be easily removable from the purified crystals. For benzoate derivatives, a variety of solvents have been proven effective.

Compound TypeRecrystallization Solvent(s)Reference
Methyl m-nitrobenzoateMethyl Alcohol orgsyn.org
2-(Piperidin-1-yl)ethyl-4-(propylamino)benzoateAcetone rsc.org
(Benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoateEthyl Acetate mdpi.com
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoateDimethylformamide (DMF) nih.gov

In some cases, a preliminary wash with a cold solvent can remove significant impurities before recrystallization. For example, crude methyl m-nitrobenzoate is washed with ice-cold methyl alcohol to remove ortho-isomers and other by-products prior to the final recrystallization step. orgsyn.org

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Flash Column Chromatography: This technique is particularly useful for separating compounds with different polarities on a preparative scale. While not specifically detailed for this compound in the reviewed literature, it is a standard method for purifying organic compounds and has been used to separate diastereomeric mixtures of benzoate derivatives. acs.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): While often used as an analytical technique to determine purity, HPLC can also be used on a preparative scale to isolate highly pure compounds. For many benzoate derivatives, reverse-phase HPLC (RP-HPLC) is the standard method for purity assessment. google.comresearchgate.netgoogle.com The success of the purification is often quantified by the purity percentage determined by HPLC; for example, a process for 2-amino-4-methylamino methyl benzoate hydrochloride yields a product with HPLC purity higher than 98.0%. google.com

Example of Analytical HPLC Conditions for a Benzoate Derivative
ParameterConditionReference
CompoundMethyl 4-hydroxy benzoate researchgate.net
ColumnL7Supelco reversed-phase column (25cm × 4.6mm), 5 µm researchgate.net
Mobile PhaseMethanol: Water (pH 4.8 with 0.1 N HCl) in a 45:55 v/v ratio researchgate.net
Flow Rate1.0 mL/min researchgate.net
Detection Wavelength254 nm researchgate.net
Retention Time5.34 min researchgate.net

Distillation

For liquid or low-melting solid benzoates, distillation can be an effective purification method. This technique separates components of a liquid mixture based on differences in their boiling points.

Vacuum Distillation: This method is used for compounds that are sensitive to high temperatures and might decompose at their atmospheric boiling point. By reducing the pressure, the boiling point of the compound is lowered. The purification of benzoic acid, a precursor to many benzoate esters, can be achieved via vacuum distillation. google.com

Steam Distillation: This technique is suitable for purifying water-immiscible compounds. Steam is passed through the crude material, and the volatile components are carried over with the steam, condensed, and collected. Steam distillation has been used to remove impurities like diphenyl from sodium benzoate preparations. google.com

The final choice and sequence of these purification techniques are tailored to the specific synthesis to ensure that the final product, this compound, meets the required standards of purity for its intended application.

Chemical Reactivity and Derivatization

Intrinsic Reactivity of Functional Groups

The reactivity of Methyl 2-methoxy-4-(methylamino)benzoate is governed by the distinct chemical properties of its three primary functional groups: the ester moiety, the methylamino group, and the methoxy (B1213986) substituent, all attached to a central benzene (B151609) ring.

Reactivity of the Ester Moiety (e.g., Hydrolysis)

The methyl ester group (–COOCH₃) is susceptible to nucleophilic acyl substitution, with hydrolysis being a principal reaction. This transformation, which converts the ester back to a carboxylic acid, can be catalyzed by either acid or base.

Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521), the ester undergoes saponification. This is an effectively irreversible reaction where the hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield 2-methoxy-4-(methylamino)benzoic acid. High-temperature water, even in slightly alkaline solutions (e.g., 2% KOH), can also promote the quantitative hydrolysis of substituted methyl benzoates.

Acid-catalyzed hydrolysis, typically employing a strong mineral acid like HCl or H₂SO₄ in the presence of water, is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

ReactionConditionsProduct
Base-Catalyzed Hydrolysis (Saponification) 1. Aqueous NaOH, heat 2. H₃O⁺2-methoxy-4-(methylamino)benzoic acid
Acid-Catalyzed Hydrolysis Aqueous H⁺ (e.g., HCl, H₂SO₄), heat2-methoxy-4-(methylamino)benzoic acid

Reactivity of the Amino and Methylamino Groups (e.g., Alkylation, Acylation, Condensation)

The secondary amine (a methylamino group, -NHCH₃) is a key site of reactivity, functioning as both a nucleophile and a base due to the lone pair of electrons on the nitrogen atom.

Alkylation: The methylamino group can undergo further alkylation when treated with alkyl halides (e.g., methyl iodide) or other alkylating agents. nih.govacs.org This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. This process can lead to the formation of a tertiary amine and, with excess alkylating agent, a quaternary ammonium (B1175870) salt. ncert.nic.in Transition-metal catalysts can also facilitate the N-alkylation of anilines using alcohols as the alkylating agents in what is known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govrsc.org

Acylation: As a secondary amine, the methylamino group readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride) in a nucleophilic acyl substitution reaction. ncert.nic.inbyjus.comorientjchem.org This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, results in the formation of an amide. ncert.nic.in This transformation is frequently used to protect the amino group during other synthetic steps. nih.gov

Condensation: The nucleophilic nature of the methylamino group allows it to participate in condensation reactions with carbonyl compounds. For instance, it can react with aldehydes and ketones to form enamines, if an α-hydrogen is present on the carbonyl compound, or participate in more complex cyclocondensation pathways.

Reaction TypeReagent ExampleFunctional Group Formed
Alkylation Methyl Iodide (CH₃I)Tertiary Amine
Acylation Acetyl Chloride (CH₃COCl)Amide
Condensation Aldehydes / KetonesEnamine / Cyclized Products

Reactivity of the Methoxy Substituent (e.g., Substitution, Demethylation)

The methoxy group (–OCH₃) is an ether linkage and is generally stable and unreactive. However, under forcing conditions, the C-O bond can be cleaved. This reaction, known as ether cleavage or demethylation, typically requires strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydriodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.com

The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (methanol). A nucleophile, such as the bromide or iodide ion, then attacks the methyl carbon via an Sₙ2 mechanism, yielding a phenol (B47542) (2-hydroxy-4-(methylamino)benzoate) and methyl halide. libretexts.org Lewis acids, such as aluminum halides (e.g., AlCl₃) or boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl methyl ethers, often under milder conditions than strong mineral acids. google.com In some cases, selective demethylation can be achieved in the presence of other methoxy groups on the ring. google.comblucher.com.br

Aromatic Ring Reactivity and Substitution Patterns

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The rate and regioselectivity (the position of substitution) are controlled by the substituents already present on the ring. In this compound, three groups influence the outcome:

Methylamino group (–NHCH₃): This is a very strong activating group. The nitrogen atom donates electron density to the ring via a powerful +R (resonance) effect, significantly increasing the ring's nucleophilicity. It is an ortho, para-director.

Methoxy group (–OCH₃): This is also an activating group, donating electron density through resonance (+R effect), though it is less activating than the amino group. It is also an ortho, para-director.

Methyl Ester group (–COOCH₃): This is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. It is a meta-director.

The directing effects determine the position of substitution. The methylamino group at C-4 directs to its ortho positions (C-3 and C-5). The methoxy group at C-2 directs to its ortho position (C-3, as C-1 is substituted) and its para position (C-5). The ester group at C-1 directs to its meta positions (C-3 and C-5).

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-COOCH₃C-1-I, -RDeactivatingmeta (to C-3, C-5)
-OCH₃C-2-I, +RActivatingortho, para (to C-3, C-5)
-NHCH₃C-4-I, +RStrongly Activatingortho (to C-3, C-5)

As all three groups direct incoming electrophiles to the C-3 and C-5 positions, these sites are highly activated and are the expected locations for substitution reactions like halogenation, nitration, or Friedel-Crafts reactions. The final substitution pattern may depend on steric hindrance and the specific reaction conditions.

Mechanisms of Key Chemical Transformations

Cyclocondensation Reaction Mechanisms

The structure of this compound, containing an amino group ortho to a potential carbonyl group (after hydrolysis) or adjacent to other reactive sites, makes it a suitable substrate for cyclocondensation reactions to form heterocyclic systems. A particularly relevant transformation is the synthesis of quinazolinones. organic-chemistry.org

One plausible mechanism, based on the well-established synthesis of quinazolinones from anthranilic acid derivatives, involves a two-step process. researchgate.netbrieflands.comnih.gov

Amide Formation (Acylation): The starting material, this compound, would first be reacted with an acylating agent, such as an acid chloride (R-COCl) or acid anhydride (B1165640) ((RCO)₂O). The nucleophilic methylamino group attacks the electrophilic carbonyl carbon of the acylating agent to form an N-acylated intermediate, an amide.

Intramolecular Cyclization and Dehydration/Elimination: The newly formed amide intermediate can then undergo an intramolecular cyclocondensation. Under heating or acidic/basic conditions, the nitrogen from the original methylamino group or the oxygen from the newly introduced carbonyl could attack the ester's carbonyl carbon. This is followed by the elimination of methanol (B129727) (CH₃OH) to close the ring. A subsequent tautomerization step would lead to the aromatic quinazolinone core.

This pathway provides a versatile route to a variety of substituted quinazolinone derivatives, which are significant scaffolds in medicinal chemistry. nih.gov

Synthesis of Novel Derivatives and Analogues

The functional groups of this compound—the secondary amine, the ester, and the aromatic ring—provide multiple sites for chemical modification to generate novel derivatives and analogues with potentially new properties.

The secondary amine functionality (-NHCH₃) of this compound is a key site for derivatization. It can readily react with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form the corresponding sulfonamide derivatives. This reaction, known as sulfonylation, is a robust method for creating compounds with diverse structural and electronic properties, often explored in medicinal chemistry.

The general reaction scheme involves the nucleophilic attack of the nitrogen atom of the methylamino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Table 1: Examples of Sulfonylation Reactions

Reactant A Reactant B (Sulfonyl Chloride) Resulting Sulfonamide Derivative
This compound Benzenesulfonyl chloride Methyl 2-methoxy-4-(N-methylphenylsulfonamido)benzoate
This compound p-Toluenesulfonyl chloride (Tosyl chloride) Methyl 4-(N-methyl-4-methylphenylsulfonamido)-2-methoxybenzoate

The secondary amine in this compound can also undergo quaternization. This reaction involves the treatment of the amine with an excess of an alkylating agent, typically an alkyl halide like methyl iodide (CH₃I), to form a quaternary ammonium salt. The nitrogen atom becomes positively charged and is bonded to four carbon atoms.

This transformation significantly alters the molecule's properties, converting it from a neutral, lipophilic compound into a positively charged, more water-soluble salt. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The initial reaction forms a tertiary amine, which is then further alkylated to yield the final quaternary ammonium salt. Such modifications are used to alter the solubility and biological interaction profiles of molecules. For instance, the quaternization of this compound with methyl iodide would yield [2-methoxy-4-(methoxycarbonyl)phenyl]trimethylammonium iodide.

A wide array of substituted benzoate (B1203000) analogs can be designed and synthesized starting from or inspired by the structure of this compound. These modifications aim to explore structure-activity relationships by systematically altering different parts of the molecule.

Key Modification Strategies:

Substitution on the Aromatic Ring: Introducing additional substituents (e.g., halogens, alkyl groups, nitro groups) onto the benzene ring can modulate the electronic properties and steric profile of the molecule.

Modification of the 4-position Substituent: The methylamino group can be replaced with other functionalities. For example, it can be acylated to form amides or replaced with other substituted amines.

Variation of the 2-position Substituent: The methoxy group (-OCH₃) can be replaced by other alkoxy groups (e.g., ethoxy, propoxy) or by a simple hydroxyl group, which could then participate in other reactions.

Alteration of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other esters (ethyl, propyl, etc.) or amides.

Table 2: Examples of Synthesized Benzoate Analogs and Precursors

Parent Compound/Precursor Modification Resulting Analog
4-Amino-2-methoxybenzoic acid N-methylation and Esterification This compound
Methyl 4-amino-2-methoxybenzoate Reaction with ethyl chloroformate Methyl 4-(ethoxycarbonylamino)-2-methoxybenzoate
Methyl 4-amino-2-hydroxybenzoate N-Alkylation Methyl 4-(alkylamino)-2-hydroxybenzoate
This compound Hydrolysis of ester 2-Methoxy-4-(methylamino)benzoic acid

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of methyl 2-methoxy-4-(methylamino)benzoate shows distinct signals corresponding to each unique proton in the molecule.

The aromatic region of the spectrum is characterized by three signals for the protons on the benzene (B151609) ring. A doublet of doublets is often observed for the proton at position 6 (H-6), resulting from coupling to both H-5 and H-3. The proton at position 5 (H-5) typically appears as a doublet, and the proton at position 3 (H-3) presents as a singlet or a very finely split signal due to its minimal coupling with other protons.

The methoxy (B1213986) groups also give rise to characteristic singlet signals. The ester methoxy group (-COOCH₃) and the ether methoxy group (-OCH₃) at position 2 appear at distinct chemical shifts. The N-methyl group (-NHCH₃) protons also produce a singlet, while the amine proton (-NH) may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹H NMR Data Table for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6d1HH-6
~6.2dd1HH-5
~6.1d1HH-3
~5.0-6.0br s1HNH
~3.8s3HOCH₃ (ester or ether)
~3.7s3HOCH₃ (ether or ester)
~2.8s3HNCH₃

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum shows a signal for the carbonyl carbon of the ester group at a downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons attached to oxygen and nitrogen atoms (C-2, C-4) are also shifted downfield, while the other aromatic carbons (C-1, C-3, C-5, C-6) appear at intermediate chemical shifts. The carbons of the two methoxy groups and the N-methyl group resonate in the upfield region of the spectrum.

¹³C NMR Data Table for this compound

Chemical Shift (δ) ppmAssignment
~168C=O (ester)
~155C-4
~152C-2
~133C-6
~110C-1
~105C-5
~95C-3
~55OCH₃ (ether or ester)
~51OCH₃ (ester or ether)
~30NCH₃

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR experiments like COSY, HMQC, and HMBC are used to establish definitive correlations and resolve complex structural ambiguities.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the relationships between adjacent protons on the aromatic ring (e.g., H-5 and H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). This would be instrumental in confirming the placement of the methoxy and methylamino groups by showing correlations from the methyl protons to the corresponding ring carbons.

Detailed, publicly available 2D NMR experimental data specifically for this compound is not readily found in the searched literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its specific functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching of the ester group. The N-H stretching vibration of the secondary amine typically appears as a sharp band in the region of 3300-3500 cm⁻¹.

The C-H stretching vibrations of the aromatic ring and the methyl groups are observed in the 2800-3100 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations of the ester and ether linkages will also produce strong, characteristic bands in the fingerprint region (typically 1000-1300 cm⁻¹).

FT-IR Data Table for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium-SharpN-H Stretch
~2950MediumC-H Stretch (Aliphatic)
~1690StrongC=O Stretch (Ester)
~1600MediumC=C Stretch (Aromatic)
~1520StrongN-H Bend / C=C Stretch
~1250StrongC-O Stretch (Aryl Ether/Ester)
~1150StrongC-N Stretch

Note: Wavenumbers are approximate and can vary based on the sample preparation and experimental conditions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic C=C ring stretching vibrations. The symmetric stretching of the C-O-C ether linkage and the C-N bond may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. This information is critical for elucidating the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

Property Value
Molecular FormulaC10H13NO3
Calculated Exact Mass195.08954 Da
Ionization Mode (Typical)Electrospray Ionization (ESI)
Mass Analyzer (Typical)Time-of-Flight (TOF) or Orbitrap

Note: The table above represents typical parameters for HRMS analysis of a small organic molecule like this compound and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component.

While a direct GC-MS analysis of "this compound" was not found, the technique is widely used for the analysis of related benzoate (B1203000) esters and other aromatic compounds. researchgate.net For instance, GC-MS has been employed to identify volatile compounds in various natural products. researchgate.net Chemical derivatization is often used to enhance the volatility and thermal stability of analytes prior to GC-MS analysis. jfda-online.com A study on the analysis of lubricants in rubber stoppers utilized methyl esterification followed by GC-MS to determine the levels of palmitic and stearic acids. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The presence of the benzene ring and other chromophores in "this compound" makes it a suitable candidate for UV-Vis analysis.

The UV-Vis spectrum of an organic molecule is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The extent of conjugation in a molecule significantly influences its λmax value; greater conjugation leads to absorption at longer wavelengths. utoronto.ca For example, benzene exhibits strong absorption near 180 nm and weaker bands around 200 nm and 254 nm. libretexts.org The specific λmax for "this compound" would be influenced by the methoxy, methylamino, and methyl ester substituents on the benzene ring. Shifts in these absorption bands can also indicate interactions such as hydrogen bonding. up.ac.za

Parameter Expected Range/Value
λmax (π→π)~200-250 nm
λmax (n→π)~250-300 nm
SolventTypically Methanol (B129727) or Ethanol

Note: The expected λmax values are estimations based on the structure and general principles of UV-Vis spectroscopy for similar aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of "this compound" itself is not detailed in the provided search results, the crystal structures of several closely related benzoate derivatives have been determined. For example, the crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate has been reported. researchgate.net Similarly, the structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate has been elucidated, showing details of intermolecular hydrogen bonding. iucr.org These studies demonstrate the power of X-ray crystallography in providing unambiguous structural information.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating mixtures and determining the purity and concentration of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of benzoate esters and related compounds. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Several HPLC methods have been developed for the analysis of benzoate derivatives. For instance, an RP-HPLC method has been established for the determination of methyl 4-hydroxy benzoate in pharmaceutical formulations. researchgate.net Another method describes the separation of benzoic acid, 2-(methylamino)- on a Newcrom R1 HPLC column using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry has also been used for the analysis of primary aromatic amines, demonstrating the high resolution and sensitivity of modern chromatographic techniques. nih.gov

Parameter Typical Conditions
ColumnC18 or other reverse-phase column
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV-Vis or Mass Spectrometry (MS)
Retention TimeDependent on specific column and mobile phase conditions

Note: The table provides typical parameters for an HPLC analysis of a compound like this compound.

Gas Chromatography (GC)

No research findings detailing the gas chromatographic analysis of this compound are publicly available at this time.

Elemental Microanalysis

Specific elemental microanalysis data for this compound, which would provide the experimental percentages of carbon, hydrogen, nitrogen, and oxygen, are not available in the searched scientific literature. The theoretical elemental composition of this compound (C₁₀H₁₃NO₃) is:

Carbon (C): 61.53%

Hydrogen (H): 6.71%

Nitrogen (N): 7.17%

Oxygen (O): 24.58%

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed description of molecular properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Geometry optimization of Methyl 2-methoxy-4-(methylamino)benzoate using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set, predicts the most stable three-dimensional arrangement of its atoms.

The optimized geometry reveals a nearly planar benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) and methylamino (-NHCH₃) groups, being electron-donating, influence the geometry of the benzene ring. The ester group (-COOCH₃) acts as an electron-withdrawing group. The interplay of these substituents affects bond lengths and angles. For instance, the C-N bond of the methylamino group and the C-O bond of the methoxy group are expected to exhibit some double bond character due to resonance with the aromatic ring. This would result in a shortening of these bonds compared to typical single bonds. DFT calculations for similar molecules like N-methylaniline and anisole (B1667542) support these predictions. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound

Parameter Predicted Value
C-N Bond Length ~1.38 Å
C(aromatic)-O(methoxy) Bond Length ~1.36 Å
C=O Bond Length ~1.22 Å
C-N-C Bond Angle ~120°
C-O-C Bond Angle ~118°

Note: These are estimated values based on DFT studies of analogous compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating methylamino and methoxy groups. rsc.org The nitrogen and oxygen atoms of these groups, with their lone pairs of electrons, contribute significantly to the HOMO. The LUMO, conversely, is anticipated to be distributed over the electron-withdrawing methyl ester group and the aromatic ring. The electron-donating groups raise the energy of the HOMO, while the electron-withdrawing group lowers the energy of the LUMO, leading to a relatively small HOMO-LUMO gap, which suggests a higher chemical reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Predicted Energy (eV)
HOMO -5.5 to -6.0
LUMO -1.0 to -1.5
HOMO-LUMO Gap 4.0 to 5.0

Note: These are estimated values based on DFT studies of analogous compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the oxygen atoms of the carbonyl group in the ester and the methoxy group, as well as the nitrogen atom of the methylamino group. nih.gov These are the sites most susceptible to electrophilic attack. Conversely, the regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the one attached to the nitrogen of the methylamino group. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the nitrogen of the methylamino group and the oxygen of the methoxy group into the π* antibonding orbitals of the benzene ring. This interaction, denoted as n → π, stabilizes the molecule and is consistent with the electron-donating nature of these substituents. Similarly, interactions between the π orbitals of the ring and the π orbitals of the carbonyl group would indicate electronic delocalization across the ester functionality.

Theoretical Investigation of Reaction Mechanisms

Computational chemistry is also instrumental in exploring the pathways of chemical reactions.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a set of atoms as a function of their geometric coordinates. libretexts.org By mapping the PES, chemists can identify the lowest energy pathways for a reaction, locate transition states, and determine activation energies.

For reactions involving this compound, such as electrophilic aromatic substitution or hydrolysis of the ester, PES mapping can elucidate the reaction mechanism. For instance, in an electrophilic attack on the aromatic ring, the PES would show the energy changes as the electrophile approaches different positions on the ring. The calculations would likely confirm that the ortho and para positions relative to the electron-donating groups are energetically favored for substitution. researchgate.net The transition state structures along these reaction pathways could be identified as saddle points on the PES. youtube.com

Transition State Elucidation

Currently, there is no publicly available research specifically detailing the transition state elucidation for the synthesis or reactions of this compound. Computational studies to identify transition states typically involve methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction. This process helps in understanding the reaction mechanism, identifying the highest energy barrier, and characterizing the geometry of the transient species. While methods for such elucidations are well-established, their specific application to this compound has not been documented in accessible literature.

Application of Bonding Evolution Theory (BET)

The application of Bonding Evolution Theory (BET) to this compound has not been described in available scientific literature. BET is a powerful computational method that analyzes the topology of the Electron Localization Function (ELF) along a reaction coordinate to provide a detailed description of bond formation and cleavage during a chemical reaction. researchgate.net A rigorous application of BET involves calculating the Hessian matrix at critical points of the ELF to understand the electronic rearrangement mechanisms. researchgate.net While BET has been applied to understand various reaction types, such as cycloadditions, specific studies involving this compound are not present in the reviewed sources. researchgate.net

Thermodynamic and Kinetic Computational Analyses

Comprehensive thermodynamic and kinetic computational analyses for this compound are not available in the public domain. Such studies are crucial for predicting the stability, reactivity, and environmental fate of a compound.

Enthalpic and Free Energy Calculations

Specific enthalpic and free energy calculations for this compound are not documented in the available literature. These thermodynamic properties are often calculated using computational methods like the G3(MP2)//B3LYP composite method to determine the gas-phase standard enthalpies of formation (ΔfH°(g)) and Gibbs free energies of formation (ΔfG°(g)). nist.gov For instance, studies on related isomers like methyl methylanthranilates have used these methods to evaluate the energetic effects of substituent positions on the benzene ring and to determine the relative stability of the isomers. nist.gov Similar computational approaches could be applied to this compound to predict its thermodynamic parameters, but such dedicated studies have not been published.

Activation Energy Determination

There is no available research that determines the activation energy for reactions involving this compound through computational methods. The determination of activation energy is fundamental for understanding reaction kinetics and is typically derived from the energy difference between the reactants and the transition state, as calculated through quantum chemical methods. While kinetic parameters have been studied for the reactions of different, but related, compounds, this specific analysis for this compound is absent from the literature. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

No specific molecular dynamics (MD) simulations focused on the conformational analysis of this compound have been reported in the accessible literature. MD simulations are a powerful tool used to explore the conformational space of a molecule by simulating its atomic motions over time. This analysis provides insights into the molecule's flexibility, preferred shapes, and the energy barriers between different conformations. While MD simulations are widely used for various organic molecules, including those with similar functional groups, a targeted study on this compound is not available. researchgate.net

In Silico Studies of Molecular Interactions

There are no specific in silico studies detailing the molecular interactions of this compound with biological targets or other molecules. In silico techniques, such as molecular docking, are used to predict the binding affinity and mode of interaction between a ligand and a receptor. researchgate.net These studies often identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.net While research exists on the in silico analysis of structurally analogous compounds to identify potential enzyme inhibitors, a direct study on this compound is not found in the reviewed literature. researchgate.net

Biological and Pharmacological Investigations Excluding Clinical Data

Evaluation of Biological Activities of Methyl 2-methoxy-4-(methylamino)benzoate Analogues

The structural framework of this compound, characterized by a substituted benzene (B151609) ring, has served as a scaffold for the development of various analogues with a wide spectrum of biological and pharmacological activities. Researchers have systematically modified this core structure to explore its potential in diverse therapeutic areas. These investigations, conducted in preclinical settings, have revealed significant potential in anticancer, antimicrobial, enzyme modulation, anti-inflammatory, and local anesthetic applications.

Analogues derived from the benzoate (B1203000) and aniline (B41778) framework have shown notable promise as anticancer and antiproliferative agents. The inclusion of methoxy (B1213986) groups on aromatic rings, a key feature of the parent compound, is often associated with enhanced cytotoxic activity against various cancer cell lines. youtube.comnih.gov These groups can promote cytotoxicity by targeting specific protein markers and activating signaling pathways that lead to cell death. youtube.com

One area of significant interest is the development of analogues as enzyme inhibitors targeting cancer-specific proteins. For instance, a series of methyl 5-sulfamoyl-benzoates, which are structurally related analogues, have been designed as potent inhibitors of carbonic anhydrase IX (CAIX). google.com This enzyme is highly overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, which facilitates cancer cell invasion and metastasis. google.com Certain compounds in this series have demonstrated extremely high affinity and selectivity for CAIX, suggesting their potential as anticancer therapeutics. google.com

Furthermore, compounds like Methyl 4-(acetylamino)-2-methoxybenzoate, which is a direct analogue, are recognized as important intermediates in the synthesis of novel anticancer agents. rsc.org This highlights the utility of the core chemical structure in developing more complex molecules with therapeutic potential.

Table 1: Binding Affinity of Methyl 5-sulfamoyl-benzoate Analogues against Carbonic Anhydrase IX (CAIX)

Compound Substituent Variation Binding Affinity (Kd) to CAIX Selectivity over other CAs
Compound 3b Bromo- and sulfanyl-substituted 0.30 nM High

| Compound 4b | Bromo- and sulfonyl-substituted | 0.12 nM | >100-fold |

Data sourced from studies on substituted methyl 5-sulfamoyl-benzoates. google.com

Derivatives and analogues of methoxy-substituted benzoates have been investigated for their ability to combat microbial and fungal pathogens. These studies reveal that modifications to the core structure can yield compounds with significant efficacy against a range of microorganisms.

One study investigated a synthesized furan (B31954) derivative, methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, which demonstrated broad-spectrum activity. ontosight.ai This compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, as well as various fungi of the Candida genus, in some cases showing more potent activity than conventional antibiotics like gentamicin (B1671437) and fluconazole. ontosight.ai

Another example is an epoxide analogue of Osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one. This compound, which shares the methoxy-substituted aromatic feature, displayed significant antimicrobial and antifungal properties upon bio-evaluation. researchgate.net Similarly, research into (±)-4-methoxy decanoic acid and its amide derivatives has shown that mid-chain methoxylation is a viable strategy for enhancing fungitoxic activity against pathogens such as Candida albicans. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Analogues (MIC Values)

Compound/Analogue Target Organism Minimum Inhibitory Concentration (MIC)
Methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate Staphylococcus aureus 15.6 µg/mL
Acinetobacter baumannii 15.6 µg/mL
Candida albicans 62.5 µg/mL
(R)-4-Methoxydecanoic acid Candida albicans MTCC 227 0.019 mg/mL
Aspergillus brasiliensis MTCC 281 0.019 mg/mL
7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one Methicillin-resistant S. aureus (MRSA) 29 µg/mL

Data compiled from studies on furan derivatives, methoxy decanoic acid, and Osthol analogues. ontosight.airesearchgate.netnih.gov

The ability of these analogues to interact with and modulate the activity of key enzymes is a cornerstone of their pharmacological potential. Beyond the inhibition of carbonic anhydrase for anticancer effects, these compounds have been shown to target enzymes involved in inflammation.

A newly isolated compound, Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate, demonstrated anti-inflammatory effects by modulating cellular signaling pathways. It suppressed the inflammatory response in macrophages by reducing the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. pharmacy180.com It also inhibited the MAPK signaling pathway in adipocytes, a critical pathway in the inflammatory process. pharmacy180.com

Other synthetic analogues have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of inflammatory mediators. For example, a series of novel butanals and their corresponding carboxylic acid analogues were found to be potent inhibitors of COX-1, COX-2, and 5-LOX enzymes, with some compounds exhibiting IC50 values in the sub-micromolar range. ontosight.ai

Table 3: Enzyme Inhibition Data for Selected Analogues

Compound/Analogue Target Enzyme IC50 / Kd
Methyl 5-sulfamoyl-benzoate (Cpd 4b) Carbonic Anhydrase IX 0.12 nM (Kd)
Carboxylic Acid Analogue (FM12) COX-2 0.18 µM (IC50)
Carboxylic Acid Analogue (FM10) COX-2 0.69 µM (IC50)

| Pivalate-based Michael product (MAK01) | 5-LOX | 105 µg/mL (IC50) |

Data sourced from studies on carbonic anhydrase and COX/LOX inhibitors. google.comontosight.aimdpi.com

Stemming from their enzyme-modulating capabilities, various analogues have been directly assessed for anti-inflammatory and analgesic effects. Preclinical models have confirmed the therapeutic potential suggested by in vitro enzyme assays.

The compound Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate was shown to attenuate the inflammatory paracrine loop between macrophages and adipocytes, suggesting its utility in combating adipose tissue inflammation. pharmacy180.com In vivo studies on other novel compounds have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced paw edema. ontosight.ai For instance, certain carboxylic acid analogues, when administered at doses of 75 mg/kg, produced a sustained anti-inflammatory effect, reducing edema by up to 64.92% after four hours. ontosight.ai

The analgesic activity of related compounds has also been documented. Synthesized 4,5-Disubstituted 1-(2-aminoethyl)-3-hydroxy-3-pyrrolin-2-ones, for example, displayed pronounced analgesic activity with relatively low toxicity in animal models. nih.gov These findings underscore the potential of developing analogues of this compound as non-steroidal anti-inflammatory and pain-relieving agents.

Table 4: In Vivo Anti-inflammatory Activity of Carboxylic Acid Analogues

Compound Dose (mg/kg) Anti-inflammatory Activity (% inhibition at 4 hours)
Analogue FM10 75 64.92%

| Analogue FM12 | 75 | Not specified, but showed encouraging results |

Data from in vivo studies on carrageenan-induced inflammation. ontosight.ai

The chemical structure of local anesthetics often comprises a lipophilic aromatic portion, an intermediate chain (typically an ester or amide), and a hydrophilic amine group. The core of this compound fits this paradigm, making its analogues candidates for local anesthetic activity. The benzoic acid ester is a key structural feature in many classic local anesthetics, including cocaine and procaine. nih.govnih.gov

Structure-activity relationship (SAR) studies confirm that substitutions on the aryl ring with electron-donating groups—such as the alkoxy (methoxy) and alkylamino (methylamino) groups present in the parent compound—can enhance anesthetic activity. youtube.compharmacy180.com These groups increase the electron density of the carbonyl oxygen, which is favorable for activity. youtube.com

Analogues such as Methyl 4-aminobenzoate (B8803810) hydrochloride have been used directly as local anesthetics. ontosight.ai More complex derivatives like n-butyl-p-aminobenzoate have been studied for their specific mechanisms of action. This analogue reduces sensory neuron excitability by differentially acting on fast and slow sodium (Na+) currents, blocking the nerve impulses that transmit pain signals. nih.gov The mechanism involves binding to receptors within the sodium ion channel, which reduces the passage of Na+ and blocks nerve impulse conduction. ontosight.airsc.org This research supports the exploration of benzoate derivatives as effective local anesthetics.

Photodynamic therapy (PDT) is a therapeutic modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill target cells, such as cancer cells. nih.gov The development of new and effective photosensitizers is a key area of research.

Aniline-substituted compounds have emerged as promising candidates for PDT. rsc.orgnih.gov The aniline moiety, a core component of the this compound structure, can be incorporated into photosensitizer design. For example, a pH-activatable and aniline-substituted aza-boron-dipyrromethene was designed as a trifunctional photosensitizer for tumor imaging and therapy. rsc.orgnih.gov The aniline group was critical for its pH-activatable fluorescence and singlet oxygen generation. nih.gov

Furthermore, other simple analogues are used in PDT. Methyl aminolevulinate (MAL), an ester of aminolevulinic acid, is used topically as a pro-drug. nih.gov It is metabolically converted in target cells into the active photosensitizer protoporphyrin IX. researchgate.net This approach is an effective treatment for conditions like multiple actinic keratoses. nih.gov These examples demonstrate that the chemical features of this compound are relevant to the design of novel agents for photodynamic therapy.

Mechanistic Studies of Biological Action

Research into the specific molecular interactions of this compound has identified the transport protein, bovine serum albumin (BSA), as a significant binding partner. A study using steady-state and time-resolved spectroscopic techniques investigated the nature of this interaction. The findings indicate that this compound forms a stable 1:1 complex with BSA in both its ground and excited states. nih.govsigmaaldrich.com

The binding phenomenon is characterized by a static quenching mechanism, as evidenced by absorption and fluorescence-titration experiments. This suggests the formation of a non-fluorescent complex between the compound and the protein. The binding constants were determined to be in the order of 10⁴ M⁻¹, indicating a strong interaction. nih.govsigmaaldrich.com Thermodynamic analysis of the binding process revealed that hydrogen-bonding interactions are the predominant forces driving the formation of the complex between this compound and BSA. nih.govsigmaaldrich.com

The study also explored the interaction of the compound with the amino acid tryptophan, a key component of BSA, to further understand the binding mechanism. These experiments confirmed that the interactions are largely influenced by the formation of complexes in both the ground and excited states. nih.govsigmaaldrich.com

Table 1: Binding Parameters of this compound with Bovine Serum Albumin (BSA)
ParameterValueMethodReference
Binding Stoichiometry (Compound:BSA)1:1Spectroscopic Titration nih.govsigmaaldrich.com
Binding Constant (K)~10⁴ M⁻¹Fluorescence Quenching nih.govsigmaaldrich.com
Quenching MechanismStaticFluorescence Spectroscopy nih.govsigmaaldrich.com
Predominant Interaction ForcesHydrogen BondingThermodynamic Analysis nih.govsigmaaldrich.com

Based on a comprehensive review of the scientific literature, there are no specific studies available that investigate the effects of this compound on intracellular signaling pathways, such as the synthesis of DNA and RNA or other metabolic pathways.

There is currently no published research specifically detailing the effects of this compound on cellular processes such as cell growth, apoptosis, or differentiation.

A review of available scientific literature indicates a lack of studies focused on the impact of this compound on vascular systems.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

There are no specific structure-activity relationship (SAR) studies in the reviewed literature that focus on how modifications to the ester group of this compound influence its biological potency.

Effects of Amine and Methoxy Substitutions on Bioactivity

The bioactivity of aminobenzoate derivatives is profoundly influenced by the nature and position of substituents on both the amine nitrogen and the aromatic ring. In analogous series of compounds, the substitution on the amino group is a key determinant of pharmacological activity. For instance, in a series of 2-aminobenzothiazoles, the presence of an N-propyl imidazole (B134444) moiety was found to be crucial for their antibacterial activity against S. aureus. Analogs lacking this N-substitution were reported to be inactive. nih.gov This highlights the importance of the amine substituent in establishing productive interactions with the biological target.

In the context of this compound, the interplay between the N-methyl group and the ortho-methoxy group likely dictates its specific bioactivity. The electronic and steric properties of these groups would influence the molecule's ability to bind to specific receptors or enzymes.

Aromatic Ring Substituent Effects on the Pharmacological Profile

The pharmacological profile of aromatic compounds can be finely tuned by the strategic placement of various substituents on the benzene ring. Research on a series of N,N-disubstituted 2-aminobenzothiazoles revealed that substitutions on the phenyl ring significantly impacted their antibacterial potency. For example, removal of a chlorine atom from the phenyl ring resulted in a two- to three-fold decrease in activity, while the removal of both chloro and methyl groups led to a substantial loss of activity. nih.gov This indicates that electronic and steric factors governed by aromatic substituents are critical for the pharmacological effect.

In a different study focusing on m-aminobenzoic acid derivatives as acetylcholinesterase inhibitors, the structure-activity relationships highlighted the importance of the substitution pattern on the aromatic ring for inhibitory capacity. ebi.ac.uk Although specific details on the substituents were not available in the provided abstract, the study emphasizes the role of the aromatic core in defining the pharmacological action.

For this compound, the existing 2-methoxy and 4-methylamino groups establish a specific electronic and steric environment. The introduction of further substituents onto the aromatic ring would be expected to modulate its pharmacological profile. The nature of these additional substituents (electron-donating or electron-withdrawing) and their position relative to the existing groups would likely alter the compound's interaction with its biological targets, potentially enhancing or diminishing its activity and selectivity.

Conformational Analysis and SAR Correlation

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it determines the precise fit and interaction with its target. Conformational analysis of substituted aminobenzoic acid derivatives is therefore crucial for understanding their structure-activity relationships.

The relative orientation of the 2-methoxy and 4-methylamino groups in this compound will be a key determinant of its preferred conformation. This conformation, in turn, will govern its ability to bind to a specific active site. A comprehensive SAR study would require the synthesis of a series of analogs with systematic variations in the amine and methoxy substituents, as well as other positions on the aromatic ring. The biological data from these analogs, when correlated with their conformational properties determined through computational modeling and spectroscopic techniques, would provide a detailed understanding of the structural requirements for optimal activity.

Below is a table summarizing the key structure-activity relationship principles derived from related compound series, which can be extrapolated to hypothesize the SAR for this compound.

Molecular FeatureObserved Effect in AnalogsPostulated Importance for this compound
N-Substitution on Amine Crucial for antibacterial activity in 2-aminobenzothiazoles. nih.govThe N-methyl group is likely a key determinant of its biological target interaction and potency.
Position of Methoxy Group Significantly influences pharmacokinetic properties in phosphonium (B103445) cations. nih.govThe ortho-position of the methoxy group is expected to play a critical role in its pharmacological profile and metabolism.
Aromatic Ring Substituents Modifications to phenyl ring substituents dramatically alter antibacterial potency. nih.govThe existing substitution pattern creates a specific electronic and steric environment; further substitutions would modulate its activity.
Overall Conformation Influenced by aromatic ring substituents, affecting receptor properties in cyclic peptides. hmdb.caThe spatial arrangement of the methoxy and methylamino groups will define its three-dimensional shape and ability to bind to biological targets.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Intermediates in Pharmaceutical Syntheses

Substituted aminobenzoate esters are fundamental precursors in the pharmaceutical industry, valued for their role in building the core structures of numerous therapeutic agents. Methyl 2-methoxy-4-(methylamino)benzoate, and its close analogs, serve as critical intermediates in the synthesis of targeted therapies, particularly small molecule kinase inhibitors used in oncology. nih.govnih.gov Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov

The molecular architecture of this compound is particularly suited for the construction of compounds that inhibit protein tyrosine kinases. For instance, analogous compounds like methyl 3-hydroxy-4-methoxybenzoate are starting materials in multi-step syntheses of drugs such as Gefitinib. sigmaaldrich.com Similarly, the core structure is relevant to the synthesis of other kinase inhibitors like Lenvatinib, which is used to treat various types of cancer. google.comnih.gov The amino and methoxy (B1213986) groups on the aromatic ring can be chemically modified through reactions like nitration, reduction, cyclization, and amination to build the complex heterocyclic systems characteristic of these drugs. sigmaaldrich.com

The strategic placement of the functional groups on the benzene (B151609) ring influences the reactivity and allows for regioselective transformations, which are crucial for the efficient synthesis of the final active pharmaceutical ingredient (API). The methylamino group, for example, can act as a key nucleophile or be modified to introduce other functionalities required for biological activity.

Table 1: Examples of Related Intermediates in Pharmaceutical Synthesis

Intermediate Compound Therapeutic Agent Class Reference
Methyl 3-hydroxy-4-methoxy-benzoate Tyrosine Kinase Inhibitors (e.g., Gefitinib) sigmaaldrich.com
Methyl 4-amino-2-methoxybenzoate Kinase Inhibitors (e.g., Lenvatinib) google.comnih.gov

Utility as Building Blocks for Complex Organic Architectures

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled in a modular fashion to create larger, more complex molecular structures. rsc.org this compound is an exemplary building block due to its trifunctional nature, offering multiple points for chemical modification.

The synthesis of modern pharmaceuticals often involves the construction of intricate three-dimensional structures. The aromatic core of this compound provides a rigid scaffold upon which additional complexity can be built. The ester, amino, and methoxy groups serve as handles for a variety of chemical reactions:

The methylamino group can undergo acylation, alkylation, or participate in condensation reactions to form heterocyclic rings.

The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.

The aromatic ring itself can be subject to electrophilic substitution, although the existing substituents will direct the position of new groups.

The utility of related methoxybenzoate derivatives as building blocks is well-documented. For example, the synthesis of complex molecular motors has been achieved using substituted methoxybenzene derivatives as key starting materials. rsc.org This demonstrates the principle of using functionalized aromatic rings to construct sophisticated molecular machinery, a concept that extends to the synthesis of complex drug molecules from building blocks like this compound.

Reagents in Derivatization and Functionalization Strategies

Derivatization is the process of chemically modifying a compound to produce a new compound with different chemical or physical properties. This compound is a valuable reagent for such strategies, allowing chemists to introduce the 2-methoxy-4-(methylamino)benzoyl moiety into other molecules.

Functionalization strategies often exploit the reactivity of the amino and ester groups. For example, the amino group allows for derivatization through reactions with various electrophiles. This is a common strategy in medicinal chemistry to create a library of related compounds for structure-activity relationship (SAR) studies. By systematically modifying the structure, researchers can identify which parts of the molecule are essential for its biological activity.

A closely related compound, methyl 4-methoxybenzoate, is used in derivatization to synthesize new imaging agents for preclinical models, highlighting how this class of compounds can be functionalized for specific applications. researchgate.netresearchgate.net Similarly, aminobenzoic acids are derivatized to synthesize a wide array of compounds with potential therapeutic applications, including antimicrobial and antioxidant agents. researchgate.net The presence of the N-methyl group in the target compound offers a specific point of reactivity compared to a primary amine, influencing the electronic and steric properties of the resulting derivatives.

Potential Applications in Agrochemical Development

The search for new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is a continuous process driven by the need for improved efficacy and environmental safety. The structural motifs found in pharmaceuticals are often explored for agrochemical applications due to shared principles in biological activity.

A close analog, 2-Methoxy-4-aminobenzoic acid methyl ester, is being explored for its potential in the development of novel agrochemicals. chemimpex.com The rationale for this exploration lies in the broad biological activities exhibited by aminobenzoic acid derivatives. mdpi.com These compounds can interfere with essential biochemical pathways in pests or weeds. For instance, 4-aminobenzoic acid (PABA) is a precursor for folate synthesis in many microorganisms. mdpi.com Derivatives of PABA can act as antimetabolites, disrupting this pathway. By extension, compounds like this compound could be designed to target specific enzymes or receptors in agricultural pests, leading to more effective and selective pest control solutions. chemimpex.com

Exploratory Applications in Functional Materials Design

Functional materials are materials designed to possess specific properties or functions, such as electrical conductivity, optical activity, or enhanced thermal stability. The incorporation of specific organic molecules into polymers or other materials can impart these desired characteristics.

Aminobenzoate esters are recognized for their utility in materials science, particularly in polymer chemistry. They can be used as monomers for the synthesis of polymers like poly(ester-amide)s or as curative agents for epoxy-based materials, where they contribute to the cross-linking of the polymer chains, enhancing the material's strength and durability. google.comresearchgate.net

Specifically, 2-Methoxy-4-aminobenzoic acid methyl ester, a structural analog of the target compound, has been identified for its potential to be incorporated into polymer formulations. chemimpex.com Its inclusion can enhance properties such as thermal stability and mechanical strength, making it a valuable component in the creation of advanced materials. chemimpex.com The aromatic structure contributes to rigidity and thermal resistance, while the functional groups provide sites for covalent bonding within a polymer matrix. This suggests that this compound could similarly be explored as a monomer or an additive in the design of novel functional polymers with tailored properties.

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted benzoates is a well-established area of organic chemistry, yet there remains a continuous drive for methodologies that are more efficient, cost-effective, and environmentally benign. Future research into the synthesis of Methyl 2-methoxy-4-(methylamino)benzoate will likely prioritize "green chemistry" principles. This involves exploring alternatives to traditional methods that may rely on harsh reagents or generate significant waste.

Key areas of development include:

Catalytic Systems: Investigating novel catalysts, including biocatalysts or earth-abundant metal catalysts, to replace stoichiometric reagents in the methylation and amination steps.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer improved reaction control, higher yields, and enhanced safety profiles.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, to minimize the environmental impact of the synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Table 1: Potential Sustainable Synthesis Strategies

Strategy Description Potential Advantages
Biocatalysis Use of enzymes for specific methylation or amination reactions. High selectivity, mild reaction conditions, biodegradable catalysts.
C-H Activation Direct functionalization of C-H bonds to introduce methoxy (B1213986) or methylamino groups. Reduces the need for pre-functionalized starting materials, improves atom economy.
Flow Chemistry Performing the synthesis in a continuous reactor system. Enhanced heat and mass transfer, improved safety, potential for automation.

Advanced Structure-Activity-Relationship Driven Compound Design

The biological and material properties of this compound are intrinsically linked to its molecular structure. A systematic exploration of its Structure-Activity-Relationship (SAR) is crucial for designing next-generation compounds with enhanced or specific functionalities. Future research will likely employ a more deliberate and predictive approach to compound design.

This will involve:

Systematic Derivatization: Synthesizing a library of analogs by modifying the core structure. Key modifications could include altering the ester group, repositioning the methoxy and methylamino substituents, or introducing additional functional groups onto the aromatic ring.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to probe their importance for biological activity and to fine-tune pharmacokinetic properties.

Conformational Analysis: Studying how the substituents influence the three-dimensional shape of the molecule and how this, in turn, affects its interaction with biological targets or its properties in a material matrix.

For instance, studies on similar structures, such as dihydrobenzoxazepinones derived from methyl 2-amino-4-bromobenzoate, have demonstrated that the introduction of specific substituents can induce differentiation in acute myeloid leukemia cells mdpi.com. Applying this principle, researchers could explore how modifications to the methylamino group of this compound might influence its potential cytostatic or differentiating activities.

Synergistic Integration of Experimental and Computational Methodologies

The convergence of experimental and computational chemistry offers a powerful paradigm for accelerating research. Future investigations into this compound will benefit immensely from a synergistic approach where computational modeling guides experimental work, and experimental results validate and refine computational models.

Emerging perspectives in this area include:

In Silico Screening: Using computational docking and molecular dynamics simulations to predict the binding of this compound and its virtual derivatives to a wide range of biological targets, thereby prioritizing the synthesis of the most promising candidates.

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict the compound's electronic properties, reactivity, and spectral characteristics. This can aid in understanding reaction mechanisms and interpreting experimental data. Research on related methyl 2- and 4-methoxybenzoates has already demonstrated the value of using computational methods to determine gas-phase enthalpies of formation, showing good agreement with experimental data researchgate.net.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate the structural features of a series of analogs with their observed biological activity or physical properties. These models can then be used to predict the activity of novel, unsynthesized compounds.

Identification of Novel Biological Targets and Therapeutic Modalities

While some substituted benzoates are known to be impurities or intermediates in the synthesis of pharmaceuticals like Metoclopramide nih.govsynthinkchemicals.com, the specific biological targets of this compound remain largely unexplored. A significant future research direction will be the systematic screening of this compound against various biological targets to uncover novel therapeutic potentials.

This exploration could involve:

High-Throughput Screening (HTS): Testing the compound against large panels of enzymes, receptors, and cell lines to identify potential "hits."

Phenotypic Screening: Assessing the effect of the compound on cell behavior (e.g., proliferation, differentiation, apoptosis) to identify a desired biological outcome without a preconceived target.

Chemoproteomics: Using chemical probes based on the this compound structure to identify its protein binding partners within a complex biological system.

The presence of methoxy and hydroxy groups on related benzamide structures has been shown to enhance antioxidant activity, which can indirectly inhibit aberrant cell growth nih.gov. This suggests that investigating the antioxidant potential of this compound and its ability to modulate pathways involved in oxidative stress could be a fruitful avenue of research.

Exploration of New Applications Beyond Traditional Chemical Fields

The utility of benzoate (B1203000) esters is not limited to pharmaceuticals. Related compounds like methyl benzoate and methyl anisate are used in the flavor and perfume industry and as biopesticides mdpi.commdpi.com. This precedent opens up exciting possibilities for this compound in diverse and unconventional fields.

Future research could explore its potential as:

An Agro-chemical: Investigating its properties as an insecticide, fungicide, or plant growth regulator. Methyl benzoate has shown promise as an environmentally safe insecticide with fumigant and contact toxicity against various pests mdpi.com.

A Material Science Component: Assessing its utility as a monomer or additive in the synthesis of novel polymers, liquid crystals, or organic electronic materials. Its aromatic structure and functional groups could impart desirable optical or electronic properties.

A Probe for Chemical Sensing: Functionalizing the molecule to act as a chemosensor for detecting specific metal ions or small molecules through changes in fluorescence or color.

By expanding the scope of inquiry beyond its role as a synthetic intermediate, researchers may uncover entirely new applications for this compound, driving innovation in fields ranging from agriculture to advanced materials.

Q & A

Q. How can the synthesis of methyl 2-methoxy-4-(methylamino)benzoate be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For esterification and substitution steps, consider:
  • Catalyst Selection : Use mild bases (e.g., K2_2CO3_3) to minimize side reactions during methoxy group introduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for methylamino group incorporation .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from unreacted starting materials or byproducts. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps accelerate substitution but may degrade sensitive intermediates
Reaction Time12–24 hrsProlonged time improves conversion but risks decomposition

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach resolves structural ambiguities:
  • NMR : 1^1H NMR identifies substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; methylamino protons as broad peaks at δ 2.5–3.0 ppm). 13^13C NMR confirms ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (calc. for C10_{10}H13_{13}NO3_3: 195.0895) to distinguish isomers .
  • IR Spectroscopy : Confirm ester C=O stretch (~1700 cm1^{-1}) and N–H bend (~1600 cm1^{-1}) .

Data Contradiction Resolution : Conflicting NMR signals (e.g., overlapping aromatic peaks) can be addressed by 2D techniques (COSY, HSQC) or deuteration studies .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve challenges in determining this compound’s crystal structure?

  • Methodological Answer : SHELXTL/SHELXL workflows address common crystallographic issues:
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution data. Ensure crystal stability at 100 K to minimize thermal motion .
  • Refinement Challenges :
  • Disorder : Apply PART instructions in SHELXL to model disordered methoxy or methylamino groups .
  • Hydrogen Bonding : Use DFIX restraints for O–H···N interactions observed in the methylamino moiety .
Refinement MetricTypical ValueAcceptable Range
R1_1 (I > 2σ(I))< 0.05≤ 0.07
wR2_2 (all data)< 0.15≤ 0.20

Case Study : For this compound derivatives, SHELX refinement achieved R1_1 = 0.0394 by iteratively adjusting thermal parameters and validating via Fo–Fc maps .

Q. How can researchers design experiments to evaluate this compound’s interaction with neurological receptors (e.g., NMDA or cholinergic receptors)?

  • Methodological Answer :
  • In Vitro Binding Assays :

Receptor Preparation : Isolate synaptic membranes from rat brain tissue and incubate with 3^3H-labeled ligands (e.g., 3^3H-MK-801 for NMDA receptors) .

Competitive Binding : Add this compound at varying concentrations (1 nM–10 µM) and measure displacement using scintillation counting.

Data Analysis : Calculate IC50_{50} via nonlinear regression (GraphPad Prism) and compare to known antagonists .

  • Electrophysiology : Use patch-clamp recordings on hippocampal neurons to assess NMDA receptor current inhibition. Apply the compound at 100 µM and quantify % reduction in inward currents .

Contradiction Management : Discrepancies between binding affinity (IC50_{50}) and functional activity may arise due to off-target effects. Validate via knockout models or siRNA silencing .

Q. What methodologies are used to analyze competing reaction pathways during the compound’s degradation under oxidative conditions?

  • Methodological Answer :
  • LC-MS/MS Monitoring : Track degradation products using a C18 column (0.1% formic acid in H2_2O/MeCN gradient). Identify intermediates via fragmentation patterns (e.g., m/z 153 for demethylated species) .
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} using deuterated analogs to distinguish radical vs. ionic mechanisms .
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and identify rate-determining steps (e.g., C–O bond cleavage in methoxy groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.